molecular formula C19H19N5O3 B4990409 1-methyl-3-nitro-4-[4-(2-pyridinyl)-1-piperazinyl]-2(1H)-quinolinone

1-methyl-3-nitro-4-[4-(2-pyridinyl)-1-piperazinyl]-2(1H)-quinolinone

Cat. No. B4990409
M. Wt: 365.4 g/mol
InChI Key: MVOLEFLUTAQRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-nitro-4-[4-(2-pyridinyl)-1-piperazinyl]-2(1H)-quinolinone, also known as MNPAQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPAQ is a quinoline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-methyl-3-nitro-4-[4-(2-pyridinyl)-1-piperazinyl]-2(1H)-quinolinone is complex and not fully understood. In the case of its activity as a dopamine transporter inhibitor, it is believed to act by binding to the transporter protein and preventing the reuptake of dopamine from the synapse, leading to increased dopamine levels in the brain. In the case of its activity as a cancer cell inhibitor, it is believed to act by interfering with the cell cycle and inducing apoptosis.
Biochemical and Physiological Effects:
1-methyl-3-nitro-4-[4-(2-pyridinyl)-1-piperazinyl]-2(1H)-quinolinone has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of dopamine reuptake, the inhibition of cancer cell growth, and the induction of apoptosis. Additionally, 1-methyl-3-nitro-4-[4-(2-pyridinyl)-1-piperazinyl]-2(1H)-quinolinone has been shown to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new treatments for a range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-methyl-3-nitro-4-[4-(2-pyridinyl)-1-piperazinyl]-2(1H)-quinolinone for lab experiments is its selectivity and potency as a dopamine transporter inhibitor, making it a valuable tool for studying dopamine-related disorders. Additionally, its ability to inhibit cancer cell growth makes it a promising candidate for cancer research. However, 1-methyl-3-nitro-4-[4-(2-pyridinyl)-1-piperazinyl]-2(1H)-quinolinone also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 1-methyl-3-nitro-4-[4-(2-pyridinyl)-1-piperazinyl]-2(1H)-quinolinone. One possibility is the development of new treatments for dopamine-related disorders such as Parkinson's disease and addiction. Another possibility is the development of new chemotherapeutic agents for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-methyl-3-nitro-4-[4-(2-pyridinyl)-1-piperazinyl]-2(1H)-quinolinone and to explore its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 1-methyl-3-nitro-4-[4-(2-pyridinyl)-1-piperazinyl]-2(1H)-quinolinone involves several steps, including the reaction of 2-chloro-3-nitrobenzoic acid with piperazine and 2-pyridinecarboxaldehyde, followed by cyclization to form the quinoline ring. The final product is obtained through the addition of methyl iodide to the piperazine nitrogen.

Scientific Research Applications

1-methyl-3-nitro-4-[4-(2-pyridinyl)-1-piperazinyl]-2(1H)-quinolinone has been studied for its potential applications in a range of scientific research fields, including neuroscience and cancer research. In neuroscience, 1-methyl-3-nitro-4-[4-(2-pyridinyl)-1-piperazinyl]-2(1H)-quinolinone has been shown to act as a potent and selective inhibitor of the dopamine transporter, making it a promising candidate for the development of new treatments for disorders such as Parkinson's disease and addiction. In cancer research, 1-methyl-3-nitro-4-[4-(2-pyridinyl)-1-piperazinyl]-2(1H)-quinolinone has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a chemotherapeutic agent.

properties

IUPAC Name

1-methyl-3-nitro-4-(4-pyridin-2-ylpiperazin-1-yl)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-21-15-7-3-2-6-14(15)17(18(19(21)25)24(26)27)23-12-10-22(11-13-23)16-8-4-5-9-20-16/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOLEFLUTAQRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-nitro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-2(1H)-one

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